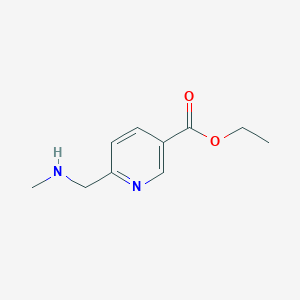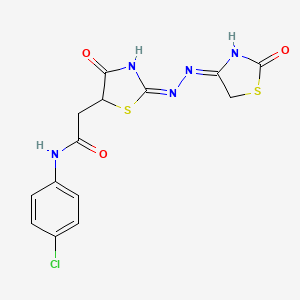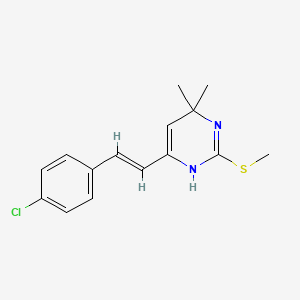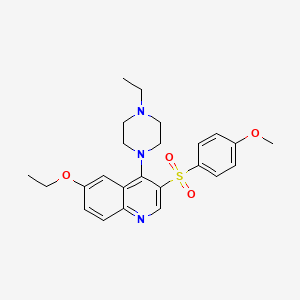![molecular formula C18H16ClN3O4 B2575735 Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate CAS No. 902964-41-4](/img/new.no-structure.jpg)
Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with an ethyl acetate group and a 2-chlorophenylmethyl moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the 2-Chlorophenylmethyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step is the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chlorophenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core, potentially reducing the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Formation of hydroxyl derivatives of the pyrido[2,3-d]pyrimidine core.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[3-(phenylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate: Lacks the chlorine atom, which may affect its biological activity and reactivity.
Methyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its solubility and reactivity.
2-[3-[(2-Chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetic acid: The ester group is replaced by a carboxylic acid, which may influence its acidity and interaction with biological targets.
Uniqueness
This compound is unique due to the presence of both the 2-chlorophenylmethyl group and the ethyl acetate moiety, which together contribute to its distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the ethyl acetate group influences its solubility and potential interactions with biological systems.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including organic synthesis, medicinal chemistry, and material science.
Eigenschaften
CAS-Nummer |
902964-41-4 |
|---|---|
Molekularformel |
C18H16ClN3O4 |
Molekulargewicht |
373.79 |
IUPAC-Name |
ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-26-15(23)11-21-16-13(7-5-9-20-16)17(24)22(18(21)25)10-12-6-3-4-8-14(12)19/h3-9H,2,10-11H2,1H3 |
InChI-Schlüssel |
DMCIDGNHCIRAGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=CC=C3Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2575652.png)
![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)




![N-[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2575661.png)
![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)

![Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B2575669.png)

![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2575673.png)
![4-(DIMETHYLSULFAMOYL)-N-{4'-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}BENZAMIDE](/img/structure/B2575675.png)
